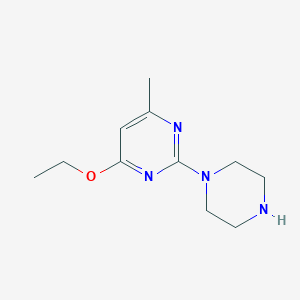

4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine

描述

属性

IUPAC Name |

4-ethoxy-6-methyl-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-3-16-10-8-9(2)13-11(14-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTZIXXEGGMDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)C)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, among other therapeutic applications. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C${12}$H${18}$N$_{4}$O, with a molecular weight of approximately 234.30 g/mol. The compound features an ethoxy group at the 4-position, a methyl group at the 6-position, and a piperazine moiety at the 2-position, contributing to its unique biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in various inflammatory and immune responses . Additionally, molecular docking studies suggest that this compound can form stable complexes with target proteins, influencing their activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating efficacy comparable to established antimicrobial agents. For instance, studies have shown that this compound can inhibit the growth of certain pathogens, making it a candidate for further development in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, it was found to be effective against FaDu hypopharyngeal tumor cells, showing improved cytotoxicity compared to reference drugs like bleomycin . The ability to modulate enzyme activity involved in cancer pathways positions this compound as a promising candidate for cancer therapy .

Table: Summary of Biological Activities

科学研究应用

Anticancer Properties

Research indicates that pyrimidine derivatives, including 4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine, exhibit notable anticancer activities. Studies have shown that compounds within this class can inhibit specific kinases involved in cancer progression, making them potential candidates for cancer therapy .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to suppress COX-2 activity, a key enzyme in the inflammatory process. For instance, related pyrimidine derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Pyrimidine derivatives are also recognized for their antimicrobial properties. Research has indicated that these compounds can effectively combat various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents .

Interaction with Biological Targets

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. This interaction may lead to inhibition or activation of these targets, resulting in a biological response that is under ongoing investigation .

Structure–Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Research has focused on how modifications to the pyrimidine structure influence its pharmacological effects, providing insights into designing more effective derivatives .

Industrial Applications

The potential industrial applications of this compound extend beyond pharmaceuticals:

- Agrochemicals : Its biological activity may be harnessed in developing new agrochemical products.

- Material Science : The compound's unique chemical properties make it a candidate for research in organic electronics and drug delivery systems .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound:

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine with structurally analogous pyrimidine derivatives, focusing on substituent variations, molecular properties, and biological implications.

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity and Bioavailability :

- The ethoxy group in the target compound provides moderate lipophilicity compared to the smaller methoxy group in its analog . The trifluoromethyl group in the Abbott compound (MW 288.31) significantly enhances metabolic stability due to its electron-withdrawing nature .

- Piperazine vs. Piperidine : Piperazine (7-membered ring with two nitrogen atoms) increases basicity and hydrogen-bonding capacity compared to piperidine (6-membered, one nitrogen), as seen in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine .

Biological Activity and SAR: Piperazine Positioning: Evidence from histamine release studies indicates that piperazine attached to fused heterocyclic cores (e.g., imidazo[4,5-d]pyridazine) can induce adverse effects, whereas substitutions like 3-amino-piperidine mitigate this while retaining activity .

Synthetic Utility :

- The synthesis of related compounds often involves nucleophilic substitution at pyrimidine positions, as demonstrated in reactions with DABCO to introduce piperazine derivatives .

Key Findings and Implications

- Piperazine as a Pharmacophore : The piperazine ring is critical for solubility and functionalization but may introduce off-target effects (e.g., histamine release) depending on its position .

- Substituent Optimization : Ethoxy and methyl groups balance lipophilicity, while bulkier groups (e.g., trifluoromethyl) improve metabolic stability but may reduce permeability .

- Halogenation Strategies : Chloro or fluoro substituents fine-tune electronic properties and binding affinity, as seen in kinase inhibitors .

准备方法

Key Synthetic Steps

The synthesis typically proceeds through the following critical steps:

Functionalization of the Pyrimidine Core: Starting from a suitably substituted pyrimidine precursor, such as 2-chloro-4-ethoxy-6-methylpyrimidine, the core is prepared with the ethoxy and methyl groups already in place.

Nucleophilic Substitution: Introduction of the piperazine moiety at the 2-position of the pyrimidine ring is achieved by nucleophilic aromatic substitution of the 2-chloro substituent with piperazine. This step is usually conducted under basic conditions to facilitate substitution.

Etherification and Methylation: The ethoxy group at the 4-position is introduced via etherification, while methylation at the 6-position is typically performed using methyl iodide or dimethyl sulfate under basic conditions.

Reaction Conditions

Solvents: Common solvents include chloroform, dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF). The choice depends on solubility and reaction optimization.

Bases: Potassium carbonate is frequently used to maintain basic conditions necessary for nucleophilic substitution and methylation.

Temperature: Reactions are typically carried out under reflux conditions, ranging from 80°C to 110°C, to optimize reaction rates and yields.

Atmosphere: An inert atmosphere (nitrogen or argon) is maintained during sensitive steps to prevent oxidation or moisture interference.

Stoichiometry: Precise molar ratios of reagents are critical to maximize yield and minimize side reactions.

Industrial Production Methods

Industrial-scale synthesis adapts the laboratory procedures with emphasis on scalability, efficiency, and safety:

Continuous Flow Reactors: These are employed to enhance reaction control, heat transfer, and reproducibility, enabling consistent product quality.

Optimization of Reaction Parameters: Reaction time, temperature, and reagent concentrations are finely tuned to maximize yield and purity while minimizing waste.

In Situ Intermediate Use: Some intermediates, such as O-ethylisourea salts, can be generated and used directly without isolation, reducing process steps and costs.

Purification: High-performance liquid chromatography (HPLC) and crystallization techniques are used to achieve research-grade purity (>95%).

Representative Synthetic Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Chloro-4-ethoxy-6-methylpyrimidine + Piperazine, K2CO3, CH2Cl2, reflux 80-110°C, inert atmosphere | Nucleophilic substitution of chlorine by piperazine at 2-position |

| 2 | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), DMF or THF, reflux | Methylation at 6-position if not pre-installed |

| 3 | Purification by recrystallization or chromatography | Isolation of pure 4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine |

Analytical Verification

To confirm the structure and purity of the synthesized compound, the following analytical methods are recommended:

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural verification and substituent positioning | Confirms presence of ethoxy, methyl, and piperazine groups |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Verifies molecular formula and isotopic pattern |

| X-ray Crystallography | Absolute configuration (if crystalline) | Provides detailed 3D molecular structure |

| High-Performance Liquid Chromatography (HPLC) with Photodiode Array Detection (PDA) | Purity assessment | Ensures >95% purity for research or industrial use |

Research Findings and Notes

The nucleophilic substitution of 2-chloro-4-ethoxy-6-methylpyrimidine with piperazine is a well-established route, with potassium carbonate as an effective base facilitating the reaction in solvents like dichloromethane or chloroform.

Industrial processes benefit from continuous flow technology, allowing better control over reaction parameters and scalability.

The synthesis pathway is flexible, allowing for variations in substituents on the pyrimidine ring to explore structure-activity relationships in medicinal chemistry.

The use of in situ generated intermediates such as O-ethylisourea salts streamlines the process by avoiding isolation and purification steps, enhancing overall efficiency.

Summary Table of Preparation Methods

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Materials | 2-Chloro-4-ethoxy-6-methylpyrimidine, piperazine | Same, but bulk quantities |

| Reaction Type | Nucleophilic aromatic substitution, methylation | Same, with optimized conditions |

| Solvents | CH2Cl2, DMF, THF | Same, with solvent recycling |

| Bases | K2CO3 | K2CO3 or other bases, optimized |

| Temperature | 80–110°C reflux | Controlled via continuous flow reactors |

| Atmosphere | Inert (N2 or Ar) | Inert, with process controls |

| Purification | Chromatography, recrystallization | Crystallization, HPLC, filtration |

| Yield | Moderate to high | Optimized for maximum yield |

| Purity | >95% | >98%, depending on application |

常见问题

Q. What statistical approaches validate reproducibility in dose-response studies?

- Methodological Answer :

- Hill Slope Analysis : Fit sigmoidal curves (GraphPad Prism) to calculate EC values. Replicate experiments (n=6) to ensure SEM ≤10%.

- ANOVA with Tukey’s Test : Compare treatment groups to control for significance (p<0.05) .

Experimental Design

Q. How to scale up synthesis without compromising purity?

- Methodological Answer :

- Flow Chemistry : Use continuous-flow reactors for precise temperature control during exothermic steps (e.g., piperazine addition).

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress .

Q. What controls are essential in assessing off-target effects in kinase profiling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。